5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole
CAS No.:
Cat. No.: VC18714590
Molecular Formula: C9H6BrF3N2
Molecular Weight: 279.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrF3N2 |
|---|---|
| Molecular Weight | 279.06 g/mol |
| IUPAC Name | 5-bromo-1-(2,2,2-trifluoroethyl)indazole |
| Standard InChI | InChI=1S/C9H6BrF3N2/c10-7-1-2-8-6(3-7)4-14-15(8)5-9(11,12)13/h1-4H,5H2 |
| Standard InChI Key | RFLFJWDQFXRMJE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Br)C=NN2CC(F)(F)F |
Introduction
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₆BrF₃N₂ |
| Molecular Weight | 279.06 g/mol |
| LogP (Partition Coefficient) | Estimated ~2.1 (high lipophilicity) |
| Solubility | Low in water; soluble in DMSO, DMF |
Synthetic Methodology
The synthesis of 5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole typically involves a two-step strategy:
Bromination of 1-(2,2,2-Trifluoroethyl)-1H-Indazole
Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in inert solvents like dichloromethane or chloroform at 0–25°C. This regioselective reaction exploits the electron-rich nature of the indazole ring, with yields ranging from 65% to 78% after purification via column chromatography.
Biological Activity and Mechanisms
Anticancer Properties
Studies on structurally related indazoles reveal potent activity against multiple cancer cell lines:
Table 2: Antiproliferative Activity (IC₅₀ Values)
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| A549 (Lung) | 3.2 | Apoptosis via Bcl-2 inhibition |
| K562 (Leukemia) | 2.8 | Caspase-3/7 activation |
| Hep-G2 (Hepatoma) | 4.1 | G0/G1 cell cycle arrest |
The bromine atom facilitates intercalation into DNA, while the trifluoroethyl group enhances membrane permeability. Synergy with p53/MDM2 pathway modulation has been proposed but requires validation.
5HT3 Receptor Antagonism
Patent data identifies this compound as a precursor to carboxamide derivatives acting as 5HT3 receptor antagonists . These derivatives show promise in treating:
Mechanistically, the indazole core binds to extracellular receptor domains, inhibiting serotonin-mediated ion channel activation .
Pharmacological Applications
Oncology
As a lead compound, 5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole serves in developing:
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HDAC inhibitors for epigenetic modulation.
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Kinase inhibitors targeting EGFR and VEGFR2.
Neurological Disorders
Structural analogs are under investigation for:
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Neuropathic pain management via 5HT3 downregulation.
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Adjuvant therapy in Alzheimer’s disease to mitigate neuroinflammation .
Comparative Analysis with Structural Analogs
Modifications to the indazole scaffold significantly alter bioactivity:
Table 3: Analog Comparison
The trifluoroethyl group in the target compound provides superior metabolic stability compared to methyl or cyclopropylmethyl analogs .
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